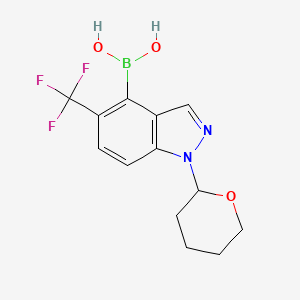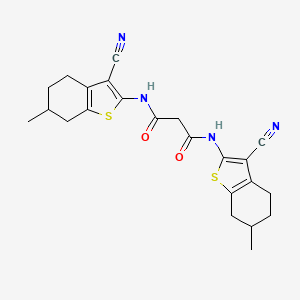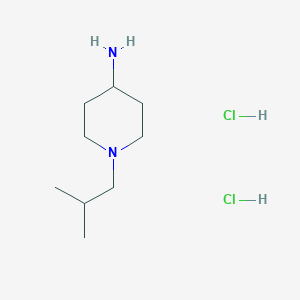
4-N-(4-Tert-butyl-1-cyanocyclohexyl)-1-N-cyclopropylbenzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(4-Tert-butyl-1-cyanocyclohexyl)-1-N-cyclopropylbenzene-1,4-dicarboxamide (referred to as compound X) is a chemical compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of compound X is not yet fully understood, but studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and neurodegeneration. Additionally, compound X has been found to modulate the activity of certain signaling pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that compound X has a low toxicity profile and does not cause significant adverse effects in animal models. Additionally, compound X has been found to have antioxidant properties, potentially contributing to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, compound X has a relatively simple synthesis method, making it accessible for researchers. However, one limitation is that the exact mechanism of action is not yet fully understood, which may hinder further research efforts.
Direcciones Futuras
Future research on compound X could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in other diseases. Additionally, studies could investigate the optimal dosage and administration methods for compound X to maximize its therapeutic effects. Finally, research could investigate potential drug interactions and side effects of compound X to ensure its safety and efficacy in clinical settings.
In conclusion, compound X has shown potential in various scientific research applications, including as a potential therapeutic agent for cancer and neurodegenerative diseases. While its exact mechanism of action is not yet fully understood, studies have suggested that it inhibits the activity of certain enzymes involved in disease progression. Further research is needed to fully elucidate its mechanism of action and explore its potential therapeutic applications in other diseases.
Métodos De Síntesis
Compound X can be synthesized through a multistep process involving the reaction of 4-tert-butylcyclohexanone with malononitrile, followed by the reaction of the resulting product with cyclopropylamine and 4-bromo-1-fluorobenzene. The final product is obtained through purification processes such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Compound X has shown potential in various scientific research applications, including as a potential therapeutic agent for cancer and neurodegenerative diseases. Studies have shown that compound X can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, compound X has been found to have neuroprotective effects, potentially making it a useful treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-N-(4-tert-butyl-1-cyanocyclohexyl)-1-N-cyclopropylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-21(2,3)17-10-12-22(14-23,13-11-17)25-20(27)16-6-4-15(5-7-16)19(26)24-18-8-9-18/h4-7,17-18H,8-13H2,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMXYXRQLQQZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2624629.png)
![N-(4-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2624630.png)
![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/no-structure.png)
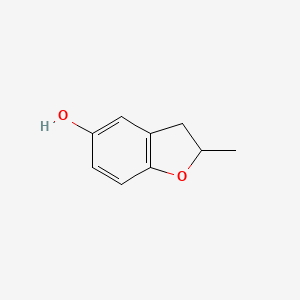
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2624636.png)

![1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2624640.png)
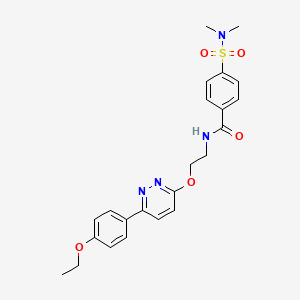
![5-methyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2624644.png)
